L-Isoleucyl-L-alanyl-L-alanyl-L-prolyl-L-tyrosyl-L-glutamic acid
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Overview
Description
L-Isoleucyl-L-alanyl-L-alanyl-L-prolyl-L-tyrosyl-L-glutamic acid is a peptide compound composed of six amino acids: isoleucine, alanine, alanine, proline, tyrosine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-alanyl-L-alanyl-L-prolyl-L-tyrosyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. The latter method uses genetically modified organisms to produce the peptide, which is then extracted and purified.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-alanyl-L-alanyl-L-prolyl-L-tyrosyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) techniques.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield free thiol groups.
Scientific Research Applications
L-Isoleucyl-L-alanyl-L-alanyl-L-prolyl-L-tyrosyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-alanyl-L-alanyl-L-prolyl-L-tyrosyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, the tyrosine residue may be involved in phosphorylation events, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and medical nutrition.
L-Tyrosyl-L-glutamic acid: A dipeptide studied for its role in immune modulation.
Cyclo-(isoleucyl-prolyl-leucyl-alanyl): A cyclic tetrapeptide with antifungal and antihelmintic properties.
Uniqueness
L-Isoleucyl-L-alanyl-L-alanyl-L-prolyl-L-tyrosyl-L-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for diverse interactions with biological molecules, making it a valuable tool in research and therapeutic development.
Properties
CAS No. |
569346-88-9 |
---|---|
Molecular Formula |
C31H46N6O10 |
Molecular Weight |
662.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C31H46N6O10/c1-5-16(2)25(32)29(44)33-17(3)26(41)34-18(4)30(45)37-14-6-7-23(37)28(43)36-22(15-19-8-10-20(38)11-9-19)27(42)35-21(31(46)47)12-13-24(39)40/h8-11,16-18,21-23,25,38H,5-7,12-15,32H2,1-4H3,(H,33,44)(H,34,41)(H,35,42)(H,36,43)(H,39,40)(H,46,47)/t16-,17-,18-,21-,22-,23-,25-/m0/s1 |
InChI Key |
QGCKWQJKLKLDTP-YQBUJCNTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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